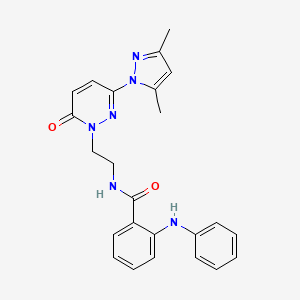

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide

Description

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide is a benzamide derivative characterized by a hybrid heterocyclic framework. Its structure combines a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety via an ethyl chain, alongside a benzamide scaffold modified with a phenylamino group.

Properties

IUPAC Name |

2-anilino-N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O2/c1-17-16-18(2)30(27-17)22-12-13-23(31)29(28-22)15-14-25-24(32)20-10-6-7-11-21(20)26-19-8-4-3-5-9-19/h3-13,16,26H,14-15H2,1-2H3,(H,25,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRZFZCYWYUTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3NC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple heterocycles, including pyrazole and pyridazine rings. Its molecular formula is , with a molecular weight of approximately 305.36 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyridazine moieties exhibit a wide range of biological activities:

- Anticancer Activity : Pyrazole derivatives have shown significant anticancer properties. Studies suggest that they inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines and enzymes .

- Antioxidant Properties : Pyrazole derivatives are known for their antioxidant capabilities, which help in mitigating oxidative stress in cells .

- Analgesic Activity : Research has demonstrated that similar compounds exhibit analgesic effects in animal models, suggesting potential applications in pain management .

The mechanisms underlying the biological activities of N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(phenylamino)benzamide are multifaceted:

- Cell Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and cancer progression, including NF-kB and MAPK pathways.

- Enzyme Inhibition : It has the potential to inhibit specific enzymes related to cancer cell growth and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :

Chemical Reactions Analysis

Hydrolysis Reactions

The pyridazinone (6-oxopyridazine) and benzamide groups are susceptible to hydrolytic cleavage under acidic or basic conditions:

-

Acidic Hydrolysis : The pyridazinone ring undergoes ring-opening at the lactam oxygen, yielding a carboxylic acid derivative.

-

Basic Hydrolysis : The benzamide group hydrolyzes to form a benzene carboxylic acid and an amine intermediate .

Key Conditions and Outcomes:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (1–3 M), reflux | Pyridazine carboxylic acid derivatives |

| Basic Hydrolysis | NaOH (10% aq.), 80°C | 2-(Phenylamino)benzoic acid + ethylenediamine intermediate |

Nucleophilic Substitution at the Pyridazine Ring

The electron-deficient pyridazine ring facilitates nucleophilic substitution at the 3-position. For example:

-

Reaction with amines or thiols replaces the pyrazole group (3,5-dimethyl-1H-pyrazol-1-yl) with nucleophiles like piperidine or mercaptoethanol .

Example Reaction:

This reaction proceeds under mild conditions (DMF, 60°C) with catalytic KI .

Coordination Chemistry with Metal Ions

The pyrazole nitrogen and carbonyl oxygen atoms act as ligands for transition metals:

-

Cu(II) Complexation : Forms stable complexes with Cu²⁺ in ethanol, confirmed by UV-Vis and ESR spectroscopy .

-

Catalytic Applications : Metal complexes enhance oxidative coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .

Observed Stability Constants (log K):

| Metal Ion | log K |

|---|---|

| Cu²⁺ | 5.2 |

| Fe³⁺ | 4.8 |

Electrophilic Aromatic Substitution

The phenylamino group undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para-position relative to the amino group .

-

Sulfonation : Oleum (H₂SO₄/SO₃) yields sulfonic acid derivatives.

Nitration Product:

Oxidation Reactions

-

Pyrazole Methyl Groups : Oxidized to carboxylic acids using KMnO₄ in acidic media .

-

Phenylamino Group : Forms nitroso derivatives with H₂O₂/FeCl₃ .

Oxidation Pathways:

| Substrate | Oxidizing Agent | Product |

|---|---|---|

| 3,5-Dimethylpyrazole | KMnO₄/H⁺ | 3,5-Dicarboxypyrazole |

| Phenylamino | H₂O₂/FeCl₃ | Nitrosobenzamide |

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Pyridazine Ring Rearrangement : Converts to a diazepine analog in the presence of EtOH .

-

Radical Formation : Generates benzamide radicals, detectable via EPR spectroscopy .

Biological Interactions (Enzyme Inhibition)

While not a direct chemical reaction, the compound inhibits cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) via:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of benzamide derivatives, which are widely explored for medicinal and synthetic applications. Below is a systematic comparison with structurally analogous compounds from recent studies:

Core Structural Differences

- Pyridazinone-Pyrazole Hybrid: The target compound uniquely incorporates a pyridazinone ring fused with a 3,5-dimethylpyrazole group. This distinguishes it from simpler benzamides like 3-chloro-4-hydroxy-N-phenethylbenzamide (), which lacks fused heterocycles and instead features a phenethyl chain and chloro-hydroxy substituents .

- Phenylamino Modification: The 2-(phenylamino) group on the benzamide core is absent in analogs such as N-(4-(methylthio)-1-oxo-1-(quinolin-3-ylamino)butan-2-yl)benzamide, which substitutes the benzamide with a quinoline-thioether chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.